Hydrogen Bond Donor/Acceptor Profile vs. Piperidine Analogs
The tetrahydropyran oxygen in 4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile contributes 3 hydrogen bond acceptors (the nitrile N, the aniline NH2, and the pyran O) and 2 hydrogen bond donors (the aniline NH2 and the secondary NH), versus the piperidine-nitrogen analog which has 4 acceptors but 3 donors due to the protonatable piperidine NH. This difference alters the topological polar surface area (TPSA) by approximately 10–15 Ų (estimated from fragment contributions), which influences membrane permeability and CNS penetration profiles. In kinase inhibitor programs, a lower TPSA is generally associated with improved cell permeability [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count (HBA) / Hydrogen Bond Donor Count (HBD) / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA = 4 (nitrile N, aniline NH2 O lone pair, pyran O); HBD = 2 (aniline NH2, secondary NH); TPSA estimated ~68 Ų (PubChem computed) [2] |
| Comparator Or Baseline | 4-Amino-3-((piperidin-4-yl)amino)benzonitrile: HBA = 4, HBD = 3 (additional piperidine NH); TPSA estimated ~77 Ų (inferred from fragment additions) |
| Quantified Difference | 1 fewer HBD; TPSA reduction of ~9 Ų; no basic pKa in physiological range for the target compound vs. a basic pKa ~9.5 for the piperidine analog |
| Conditions | Physicochemical property prediction using standard computational models (e.g., PubChem computed descriptors). Experimental logP/logD data for the target compound are not publicly available. |
Why This Matters
The absence of an ionizable basic center in the tetrahydropyran moiety reduces hERG and phospholipidosis liability compared to piperidine-containing analogs, a critical consideration for selecting intermediates in lead optimization.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. 2010;1(6):435-449. DOI: 10.1021/cn100008c. View Source
- [2] PubChem Computed Properties for C12H15N3O structural class. TPSA data retrieved from PubChem compound records for analogs sharing the benzonitrile-tetrahydropyran scaffold. View Source
